[(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
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Overview
Description
[(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that features a combination of two aromatic rings, one substituted with a methyl group and the other with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 4-methylbenzyl chloride with 3,4,5-trimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
[(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
[(4-CHLOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE: This compound has a similar structure but with a chlorine substituent instead of a methyl group.
[(4-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE: This variant has a methoxy group in place of the methyl group on the aromatic ring.
Uniqueness
[(4-METHYLPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of both methyl and methoxy groups can affect the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-5-7-14(8-6-13)11-19-12-15-9-16(20-2)18(22-4)17(10-15)21-3/h5-10,19H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTRFXKBHRZQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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